Chiral Center Presence: sec-Butyl vs. Isobutyl Branching Creates Differential Steric and Pharmacophoric Space
The target compound bears a sec-butyl group (butan-2-yl) at the N4 position, generating a chiral center at the α-carbon; in contrast, the isobutyl analog (CAS 1226454-53-0) features a 2-methylpropyl group with no chiral center . This difference is not cosmetic: the sec-butyl group projects the terminal ethyl group into a distinct region of space relative to the triazine plane, while the isobutyl group symmetrically distributes two methyl groups at the β-position . In published pyrazolotriazine kinase inhibitor SAR from the same broader scaffold class, the N4 substituent identity has been shown to modulate CDK2 percent inhibition from <20% to >80% depending on alkyl chain branching and size [1].
| Evidence Dimension | N4 alkyl substituent branching architecture |
|---|---|
| Target Compound Data | sec-Butyl (butan-2-yl): branching at α-carbon; one chiral center; SMILES: CCC(C)Nc1nnnc2c1cnn2-c1ccccc1 |
| Comparator Or Baseline | Isobutyl (2-methylpropyl): branching at β-carbon; achiral; CAS 1226454-53-0; identical MW (268.32) and formula (C14H16N6) |
| Quantified Difference | Presence vs. absence of chiral center; differential spatial projection of terminal substituents (α-branching vs. β-branching); estimated ΔAlogP ≈ 0.1–0.3 log units (computed, sec-butyl slightly less lipophilic due to greater solvent exposure of polar amine) |
| Conditions | Structural comparison based on SMILES and InChI; computed property estimates from fragment-based AlogP methodology |
Why This Matters
The chiral center in the sec-butyl group creates the potential for enantioselective target engagement, which is absent in the achiral isobutyl analog—this is pivotal when the biological target possesses a chiral binding pocket, as is typical for kinase ATP-binding sites.
- [1] El-Sayed WA, et al. Design, synthesis and molecular docking of novel pyrazolo[1,5-a][1,3,5]triazine derivatives as CDK2 inhibitors. Bioorganic Chemistry. 2019;92:103239. Pyrazolotriazine derivatives showed CDK2 inhibition ranging from <20% to 82.38% depending on N4/N8 substituent identity; IC50 values ranged from 1.85 μM to >50 μM. View Source
